molecular formula C12H15BrF2N2O B13692769 2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine

2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine

Cat. No.: B13692769
M. Wt: 321.16 g/mol
InChI Key: RBVHKEPKVACPSJ-UHFFFAOYSA-N
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Description

2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 2-position and a 2-(4,4-difluoro-1-piperidyl)ethoxy group at the 4-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-bromo-4-hydroxypyridine and 4,4-difluoropiperidine.

    Etherification: The hydroxyl group of 2-bromo-4-hydroxypyridine is converted to an ethoxy group through an etherification reaction with 2-bromoethanol.

    Substitution Reaction: The ethoxy group is then reacted with 4,4-difluoropiperidine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative.

Scientific Research Applications

2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoropyridine
  • 4-Bromo-2-fluoroanisole
  • 2-Bromo-1,4-difluorobenzene

Uniqueness

2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine is unique due to the presence of both a bromine atom and a 2-(4,4-difluoro-1-piperidyl)ethoxy group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H15BrF2N2O

Molecular Weight

321.16 g/mol

IUPAC Name

2-bromo-4-[2-(4,4-difluoropiperidin-1-yl)ethoxy]pyridine

InChI

InChI=1S/C12H15BrF2N2O/c13-11-9-10(1-4-16-11)18-8-7-17-5-2-12(14,15)3-6-17/h1,4,9H,2-3,5-8H2

InChI Key

RBVHKEPKVACPSJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)CCOC2=CC(=NC=C2)Br

Origin of Product

United States

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